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  • Product: 4-phenoxybutan-1-ol
  • CAS: 53051-65-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-Phenoxybutan-1-ol: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Phenoxybutan-1-ol is an organic compound that serves as a valuable intermediate in various fields of chemical synthesis. Its bifunctional nat...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenoxybutan-1-ol is an organic compound that serves as a valuable intermediate in various fields of chemical synthesis. Its bifunctional nature, possessing both a hydroxyl group and a phenoxy ether moiety, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol, and methods for its analytical characterization. Understanding these core aspects is crucial for its effective utilization in research and development, particularly in the synthesis of more complex molecules, including potential pharmaceutical agents.[1]

Chemical Structure and Nomenclature

The molecular structure of 4-phenoxybutan-1-ol consists of a phenyl group linked via an ether bond to the fourth carbon of a butanol chain. The terminal carbon of the butyl chain bears a primary hydroxyl group.

  • IUPAC Name: 4-phenoxybutan-1-ol[1]

  • CAS Number: 1927-71-5[2]

  • Molecular Formula: C₁₀H₁₄O₂[3]

  • InChI Key: OYQUCYCSSADEIC-UHFFFAOYSA-N[1]

The presence of the aromatic ring and the polar hydroxyl group imparts a unique combination of hydrophobic and hydrophilic characteristics to the molecule.

Caption: Chemical structure of 4-phenoxybutan-1-ol.

Physicochemical Properties

A summary of the key physicochemical properties of 4-phenoxybutan-1-ol is presented in the table below. These properties are essential for designing reaction conditions, purification procedures, and for understanding the compound's behavior in various solvent systems.

PropertyValueSource
Molecular Weight 166.22 g/mol [1]
Appearance Not explicitly stated, but likely a liquid at room temperature-
Density 1.035 g/cm³[3]
Boiling Point 283.4 °C at 760 mmHg[3]
Flash Point 122 °C[3]
Solubility Expected to be soluble in common organic solvents-
Vapor Pressure 0.0015 mmHg at 25 °C[3]
LogP 1.83790[3]

Synthesis of 4-Phenoxybutan-1-ol

The most common and efficient method for the synthesis of 4-phenoxybutan-1-ol is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In this case, phenol is deprotonated with a base to form sodium phenoxide, which then reacts with a 4-halobutanol, such as 4-chloro-1-butanol, to yield the desired product.

Reaction Scheme:
Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a laboratory-scale synthesis of 4-phenoxybutan-1-ol.

Materials:

  • Phenol

  • Sodium hydroxide (NaOH)

  • 4-Chloro-1-butanol

  • A suitable solvent (e.g., ethanol, dimethylformamide)

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a magnetic stir bar, dissolve phenol in the chosen solvent. While stirring, add an equimolar amount of sodium hydroxide. The reaction is exothermic and will generate heat. Continue stirring until the sodium hydroxide has completely reacted to form sodium phenoxide.

  • Nucleophilic Substitution: To the solution of sodium phenoxide, add 4-chloro-1-butanol. Attach a reflux condenser to the flask.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Add deionized water and an extraction solvent (e.g., diethyl ether).

  • Extraction: Shake the separatory funnel vigorously, venting frequently to release any pressure. Allow the layers to separate. The organic layer contains the product.

  • Washing: Wash the organic layer sequentially with deionized water and then with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the organic solution using a rotary evaporator to remove the solvent.

  • Purification: The crude product can be purified by vacuum distillation to obtain pure 4-phenoxybutan-1-ol.

Williamson_Ether_Synthesis phenol Phenol + NaOH in Solvent phenoxide Sodium Phenoxide Formation phenol->phenoxide Deprotonation reaction Nucleophilic Substitution (Reflux) phenoxide->reaction halobutanol 4-Chloro-1-butanol halobutanol->reaction workup Aqueous Work-up & Extraction reaction->workup Reaction Completion purification Drying & Solvent Removal workup->purification product Purified 4-Phenoxybutan-1-ol purification->product

Caption: Experimental workflow for the synthesis of 4-phenoxybutan-1-ol.

Analytical Characterization

To confirm the identity and purity of the synthesized 4-phenoxybutan-1-ol, a combination of spectroscopic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 4-phenoxybutan-1-ol is expected to show distinct signals for the aromatic protons, the methylene protons adjacent to the ether oxygen, the methylene protons adjacent to the hydroxyl group, the central methylene protons, and the hydroxyl proton. The aromatic protons will appear in the downfield region (typically δ 6.8-7.3 ppm). The methylene protons adjacent to the electronegative oxygen atoms will also be shifted downfield. The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the ten carbon atoms in the molecule, with the aromatic carbons appearing in the downfield region (typically δ 110-160 ppm). The carbon attached to the ether oxygen and the carbon attached to the hydroxyl group will also be in the downfield region of the aliphatic signals.

Infrared (IR) Spectroscopy

The IR spectrum of 4-phenoxybutan-1-ol will exhibit characteristic absorption bands for its functional groups. Key expected peaks include:

  • O-H stretch: A broad and strong absorption in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

  • C-H stretch (aromatic): Peaks typically appearing just above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Peaks typically appearing just below 3000 cm⁻¹.

  • C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

  • C-O stretch (ether and alcohol): Strong absorptions in the fingerprint region, typically between 1050 and 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of 4-phenoxybutan-1-ol. The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to the molecular weight of the compound (166.22 g/mol ). Common fragmentation patterns for ethers and alcohols would be anticipated, including cleavage alpha to the ether oxygen and loss of water from the alcohol moiety.

Safety and Handling

4-Phenoxybutan-1-ol is classified with the following GHS hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H336 (May cause drowsiness or dizziness).[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Applications

The primary application of 4-phenoxybutan-1-ol is as a versatile intermediate in organic synthesis. Its dual functionality allows for sequential or selective reactions at either the hydroxyl or the phenoxy group. It can be used as a building block for the synthesis of:

  • Pharmaceuticals: As a precursor for more complex molecules with potential biological activity.

  • Fragrances and Flavors: The ether linkage and potential for further modification make it a candidate for the synthesis of aromatic compounds.

  • Polymers: The hydroxyl group can be used for polymerization reactions.

Conclusion

4-Phenoxybutan-1-ol is a valuable chemical intermediate with a well-defined structure and a range of useful physicochemical properties. Its synthesis via the Williamson ether synthesis is a robust and well-established method. While detailed experimental spectroscopic data is not widely available, its structure can be reliably confirmed through a combination of NMR, IR, and mass spectrometry. Proper safety precautions are necessary when handling this compound. Its utility in organic synthesis makes it a relevant molecule for researchers and professionals in various chemical industries.

References

  • Chemsrc. 1-Butanol, 4-phenoxy-. [Link]. Accessed March 24, 2026.

  • NextSDS. 4-phenoxybutan-1-ol — Chemical Substance Information. [Link]. Accessed March 24, 2026.

Sources

Exploratory

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 4-Phenoxybutan-1-ol

This guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 4-phenoxybutan-1-ol. Designed for researchers, scientists, and drug development professionals, t...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 4-phenoxybutan-1-ol. Designed for researchers, scientists, and drug development professionals, this document elucidates the core fragmentation mechanisms, enabling a deeper understanding of the structural information that can be derived from the mass spectrum of this bifunctional molecule. By combining established fragmentation principles of alcohols and aromatic ethers, we will construct a predictive framework for interpreting the mass spectrum of 4-phenoxybutan-1-ol.

Molecular Structure and Ionization

4-Phenoxybutan-1-ol possesses a molecular weight of 166.22 g/mol and the chemical formula C₁₀H₁₄O₂. Its structure incorporates two key functional groups that dictate its fragmentation behavior under electron ionization: a primary alcohol and a phenyl ether.

The initial step in EI mass spectrometry is the bombardment of the molecule with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M⁺•).[1] Due to the presence of a stable aromatic ring, the molecular ion peak of 4-phenoxybutan-1-ol is expected to be observable, albeit potentially of low to moderate intensity due to the presence of the labile alcohol group.[2][3]

G cluster_0 4-Phenoxybutan-1-ol cluster_1 Electron Ionization cluster_2 Molecular Ion (M⁺•) C10H14O2 C₁₀H₁₄O₂ [C10H14O2]+• [C₁₀H₁₄O₂]⁺• (m/z = 166) C10H14O2->[C10H14O2]+• + e⁻ e- e⁻ G cluster_0 Molecular Ion cluster_1 α-Cleavage M [C₆H₅O(CH₂)₄OH]⁺• m/z = 166 frag1 [CH₂OH]⁺ m/z = 31 M->frag1 rad1 C₆H₅O(CH₂)₃• M->rad1

Caption: α-Cleavage of the 4-phenoxybutan-1-ol molecular ion.

2.1.2. Dehydration (Loss of Water)

The elimination of a water molecule (H₂O, 18 Da) is a common fragmentation pathway for alcohols, leading to a fragment ion at M-18. [4][5][6]For 4-phenoxybutan-1-ol, this would result in a peak at m/z 148.

G cluster_0 Molecular Ion cluster_1 Dehydration M [C₆H₅O(CH₂)₄OH]⁺• m/z = 166 frag2 [C₁₀H₁₂O]⁺• m/z = 148 M->frag2 - H₂O H2O H₂O

Caption: Dehydration of the 4-phenoxybutan-1-ol molecular ion.

Fragmentation Driven by the Phenyl Ether Functional Group

Aromatic ethers exhibit distinct fragmentation patterns, primarily involving cleavage of the bonds adjacent to the ether oxygen and rearrangements involving the aromatic ring. [3]

2.2.1. Cleavage of the Alkyl-Oxygen Bond

Cleavage of the C-O bond of the ether linkage is a significant fragmentation pathway. This can occur in two ways:

  • Formation of the Phenoxy Radical and a Butanol Cation: This cleavage would lead to a fragment at m/z 73, [C₄H₉O]⁺.

  • Formation of the Phenoxy Cation: This would result in a fragment at m/z 93, [C₆H₅O]⁺. However, a more favorable and common fragmentation involves the transfer of a hydrogen atom to the oxygen, leading to the formation of a phenol radical cation.

2.2.2. Hydrogen Rearrangement and Cleavage (McLafferty-type Rearrangement)

A characteristic fragmentation for aromatic ethers with a sufficiently long alkyl chain is a McLafferty-type rearrangement. This involves the transfer of a γ-hydrogen from the alkyl chain to the ether oxygen, followed by cleavage of the β-bond, resulting in the formation of a stable phenol radical cation at m/z 94. [3]This is often a very prominent peak in the spectra of such compounds.

G cluster_0 Molecular Ion cluster_1 Hydrogen Rearrangement & Cleavage M [C₆H₅O(CH₂)₄OH]⁺• m/z = 166 frag3 [C₆H₅OH]⁺• (Phenol radical cation) m/z = 94 M->frag3 neut1 C₄H₈O M->neut1

Caption: Formation of the phenol radical cation via rearrangement.

The resulting phenol radical cation can further fragment by losing a carbon monoxide (CO) molecule (28 Da) to form a cyclopentadienyl cation at m/z 66, or by losing a formyl radical (CHO, 29 Da) to yield a cyclopentadienyl cation at m/z 65.

2.2.3. Cleavage of the Aryl-Oxygen Bond

Cleavage of the bond between the phenyl ring and the ether oxygen can lead to the formation of a phenyl cation at m/z 77 ([C₆H₅]⁺). [3]This is a common fragment for many aromatic compounds.

Other Significant Fragmentations
  • Loss of the Butanol Side Chain: Cleavage of the bond between the ether oxygen and the butyl chain can result in the formation of a phenoxy radical and a butanol cation, which could then lose water to form a fragment at m/z 56 ([C₄H₈]⁺•).

  • Benzylic Cleavage: Although not a classic benzylic position, cleavage of the C-C bond beta to the phenyl ring (between C1 and C2 of the butyl chain) could occur, leading to a fragment at m/z 107 ([C₆H₅OCH₂]⁺).

Summary of Predicted Key Fragment Ions

The following table summarizes the most likely prominent ions in the electron ionization mass spectrum of 4-phenoxybutan-1-ol.

m/zProposed Ion StructureFragmentation Pathway
166[C₁₀H₁₄O₂]⁺•Molecular Ion
148[C₁₀H₁₂O]⁺•Loss of H₂O (Dehydration)
107[C₆H₅OCH₂]⁺Cleavage β to the phenyl ring
94[C₆H₅OH]⁺•Hydrogen rearrangement and cleavage
77[C₆H₅]⁺Cleavage of the aryl-oxygen bond
66[C₅H₆]⁺•Loss of CO from the phenol cation
65[C₅H₅]⁺Loss of CHO from the phenol cation
56[C₄H₈]⁺•Loss of water from the butanol cation fragment
31[CH₂OH]⁺α-Cleavage of the primary alcohol

Experimental Protocol for Mass Spectrum Acquisition

To experimentally verify the predicted fragmentation pattern, the following protocol for gas chromatography-mass spectrometry (GC-MS) analysis is recommended.

Sample Preparation
  • Prepare a 1 mg/mL stock solution of 4-phenoxybutan-1-ol in a suitable volatile solvent such as dichloromethane or methanol.

  • Dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole mass spectrometer.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 30-400.

G A Sample Preparation (10-100 µg/mL in Dichloromethane) B GC Injection (1 µL, 250°C) A->B C GC Separation (HP-5ms column, Temp. Program) B->C D EI Ionization (70 eV, 230°C) C->D E Mass Analysis (Quadrupole, m/z 30-400) D->E F Detection & Spectrum Generation E->F

Caption: GC-MS workflow for 4-phenoxybutan-1-ol analysis.

Conclusion

The fragmentation pattern of 4-phenoxybutan-1-ol in electron ionization mass spectrometry is predicted to be a composite of the characteristic fragmentations of primary alcohols and phenyl ethers. The key diagnostic ions are expected at m/z 31 (from α-cleavage of the alcohol), m/z 94 (from a hydrogen rearrangement involving the ether), and a potential M-18 peak at m/z 148 (from dehydration). The presence of a fragment at m/z 77 would further confirm the presence of the phenyl group. This detailed analysis provides a robust framework for the structural elucidation of 4-phenoxybutan-1-ol and related compounds using mass spectrometry.

References

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link] 2. Chemistry LibreTexts. (2025, November 25). 13.8: Mass Spectrometry of Some Common Functional Groups. [Link] [6]3. ChemComplete. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns [Video]. YouTube. [Link]

  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved March 25, 2026, from [Link] [4]5. OpenOChem Learn. (n.d.). MS Fragmentation. Retrieved March 25, 2026, from [Link] [7]6. University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. [Link] [8]7. Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link] [2]8. Whitman College. (n.d.). GCMS Section 6.13 - Fragmentation of Ethers. [Link] [3]9. Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved March 25, 2026, from [Link]

Sources

Foundational

Comprehensive Thermodynamic and Physicochemical Profiling of 4-Phenoxybutan-1-ol: A Technical Guide for Drug Development and Synthesis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 4-Phenoxybutan-1-ol (CAS: 1927-71-5) Executive Summary & Structural Logic 4-Phenoxybutan-1-ol is a highly versatile bifun...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 4-Phenoxybutan-1-ol (CAS: 1927-71-5)

Executive Summary & Structural Logic

4-Phenoxybutan-1-ol is a highly versatile bifunctional intermediate characterized by a flexible aliphatic butane-1,4-diyl chain bridging an electron-rich phenoxy group and a terminal hydroxyl moiety. In pharmaceutical synthesis and materials science, understanding its thermodynamic stability and precise boiling point dynamics is critical for optimizing reaction conditions, preventing premature degradation, and designing robust purification workflows.

As a Senior Application Scientist, I approach the evaluation of this compound not merely as a list of static properties, but as a dynamic system. The interplay between its hydrogen-bonding capabilities and its conformational flexibility dictates its behavior in both catalytic cycles and thermal stress environments.

Physicochemical Profile and Boiling Point Dynamics

The physical behavior of 4-phenoxybutan-1-ol is heavily influenced by intermolecular forces. The terminal hydroxyl group acts as both a hydrogen bond donor and acceptor, forming transient networks in protic environments that significantly elevate its boiling point.

  • Boiling Point & Vaporization: The compound exhibits a high boiling point of1[1]. However, exposing the molecule to such extreme temperatures for prolonged periods can induce thermal degradation. Consequently, in practical synthetic workflows, it is highly recommended to purify the compound via vacuum distillation2[2].

Table 1: Key Physicochemical Properties
PropertyValueSource
CAS Number 1927-71-5[Chemsrc][1]
Molecular Formula C₁₀H₁₄O₂[Chemsrc][1]
Molecular Weight 166.22 g/mol [Chemsrc][1]
Boiling Point 283.4 °C (at 760 mmHg)[Chemsrc][1]
Density 1.035 g/cm³[Chemsrc][1]
Flash Point 122 °C[Chemsrc][1]
LogP 1.838[Chemsrc][1]

Thermodynamic Stability and Conformational Dynamics

The thermodynamic stability of 4-phenoxybutan-1-ol is governed by the robustness of its ether linkage and the conformational adaptability of its aliphatic chain.

  • Conformational Energy: Computational analyses of related functionalized derivatives reveal that the aliphatic chain undergoes rapid conformational rearrangement. The activation energy barrier for transitioning to the most thermodynamically stable conformer is 3[3]. This low barrier allows for facile equilibration at room temperature, making the molecule highly adaptable when acting as a chelating ligand in transition-metal catalysis.

  • Chemical Reactivity: While thermodynamically stable under ambient conditions, the molecule is susceptible to specific degradation vectors. The primary alcohol can be oxidized to 4-phenoxybutanal or over-oxidized to 4-phenoxybutanoic acid. The ether bond, while highly stable to bases, can be cleaved by strong hydrohalic acids (e.g., HBr, HI) at elevated temperatures.

Degradation A 4-Phenoxybutan-1-ol (Stable Ether-Alcohol) B 4-Phenoxybutanal (Oxidation Intermediate) A->B Mild Oxidation (Dess-Martin) D Phenol + 1,4-Butanediol (Ether Cleavage) A->D Strong Acid/Heat (HBr, HI) C 4-Phenoxybutanoic Acid (Over-oxidation) B->C Strong Oxidation (KMnO4)

Figure 1: Primary chemical degradation pathways of 4-phenoxybutan-1-ol under oxidative and acidic stress.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed with built-in self-validation mechanisms. We do not just execute steps; we engineer the environment to isolate the specific thermodynamic variable of interest.

Protocol 1: Precise Boiling Point & Thermal Stability via TGA/DSC

To accurately assess the thermodynamic stability and boiling point without inducing auto-oxidation, simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) must be employed.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5–10 mg of high-purity 4-phenoxybutan-1-ol into an aluminum crucible. Seal with a pin-hole lid.

    • Causality Insight: An open crucible allows premature evaporation well below the actual boiling point due to continuous vapor diffusion. The pin-hole maintains a saturated vapor micro-environment, ensuring the endothermic vaporization peak perfectly aligns with the thermodynamic boiling point.

  • Atmosphere Control: Purge the TGA/DSC furnace with ultra-high purity Nitrogen (N₂) at a flow rate of 50 mL/min for 15 minutes prior to the run.

    • Causality Insight: Heating an ether-alcohol in the presence of oxygen initiates auto-oxidation, forming hydroperoxides that exothermically decompose. The N₂ purge isolates the thermal vaporization event from oxidative degradation.

  • Thermal Ramping: Initiate a heating ramp from 25 °C to 350 °C at a controlled rate of 10 °C/min.

  • Data Acquisition & Validation: Monitor the DSC endotherm. The onset temperature of the sharp endothermic peak, coupled with the maximum rate of mass loss on the TGA derivative curve (DTG), provides the precise boiling point. If any exothermic events occur prior to vaporization, this indicates thermal decomposition rather than pure boiling.

Workflow Step1 Sample Preparation (Pin-hole Aluminum Crucible) Step2 Atmosphere Control (N2 Purge at 50 mL/min) Step1->Step2 Prevent Oxidation Step3 Thermal Ramping (10 °C/min to 350 °C) Step2->Step3 Initiate Heating Step4 Data Acquisition (DSC Endotherm & TGA DTG) Step3->Step4 Determine BP & Decomp Temp

Figure 2: Self-validating TGA/DSC experimental workflow for precise boiling point determination.

Protocol 2: Forced Degradation (Acidic Stress)

This protocol evaluates the kinetic stability of the ether linkage under extreme thermodynamic stress.

Step-by-Step Methodology:

  • Preparation: Dissolve 100 mg of 4-phenoxybutan-1-ol in 5 mL of acetonitrile.

    • Causality Insight: Acetonitrile provides a polar aprotic medium that solubilizes both the organic substrate and the aqueous acid, ensuring a homogenous reaction environment without participating in side reactions.

  • Stress Application: Add 5 mL of 1M HCl. Reflux the mixture at 80 °C for 24 hours.

    • Causality Insight: The elevated temperature overcomes the high activation energy required for ether cleavage, accelerating degradation to an observable timeframe.

  • Neutralization & Extraction: Cool to room temperature, neutralize with 1M NaOH, and extract with ethyl acetate (3 x 10 mL).

  • Analysis & Validation: Dry the organic layer over MgSO₄, concentrate under vacuum, and analyze via LC-MS.

    • Self-Validation: Calculate the mass balance. The molar sum of intact ether and cleaved phenol must equal ~100% of the initial molarity. A significant deficit indicates secondary, unmonitored side reactions (e.g., polymerization).

Applications in Pharmaceutical Synthesis

Due to its robust thermodynamic stability profile, 4-phenoxybutan-1-ol is an excellent substrate for advanced cross-coupling reactions. For instance, in the4[4], 4-phenoxybutan-1-ol acts as a reliable nucleophile. The thermodynamic stability of the phenoxy group ensures that it remains intact during the catalytic cycle, acting effectively as a robust, protecting-group-like moiety while the terminal alcohol engages in the coupling process.

References

  • Title: 1-Butanol, 4-phenoxy | CAS#:1927-71-5 | Chemsrc Source: chemsrc.com URL: [Link]

  • Title: Copper-Catalyzed C–O Bond Formation between Diaryliodonium Salts and Chelating Alcohols | ACS Omega Source: acs.org URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 4-Phenoxybutan-1-ol via Williamson Etherification

Introduction and Mechanistic Overview The synthesis of 4-phenoxybutan-1-ol (CAS 1927-71-5) is a fundamental transformation in organic chemistry, frequently utilized to generate building blocks for active pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Overview

The synthesis of 4-phenoxybutan-1-ol (CAS 1927-71-5) is a fundamental transformation in organic chemistry, frequently utilized to generate building blocks for active pharmaceutical ingredients (APIs) and functional materials[1]. The most robust and scalable approach is the Williamson ether synthesis, which involves the bimolecular nucleophilic substitution ( SN​2 ) of a phenoxide ion with a 4-halo-1-butanol derivative[1].

By utilizing potassium carbonate ( K2​CO3​ ) as a mild base in a moderately polar solvent such as acetone, phenol is deprotonated to form the highly nucleophilic phenoxide anion[2]. This anion subsequently attacks the electrophilic carbon of 4-bromo-1-butanol. The choice of a mild, heterogeneous base like K2​CO3​ prevents unwanted side reactions, such as the base-catalyzed degradation of the alcohol moiety or excessive elimination of the alkyl halide.

Experimental Workflow and Logic

G Phenol Phenol (Nucleophile Precursor) Deprotonation Deprotonation (Formation of Phenoxide) Phenol->Deprotonation Base K2CO3 (Mild Base) Base->Deprotonation SN2 S_N2 Alkylation (Ether Bond Formation) Deprotonation->SN2 Phenoxide Intermediate Electrophile 4-Bromo-1-butanol (Alkylating Agent) Electrophile->SN2 Workup Aqueous Work-up (Removal of Salts) SN2->Workup Product 4-Phenoxybutan-1-ol (Target Compound) Workup->Product

Caption: Logical workflow of the Williamson ether synthesis of 4-phenoxybutan-1-ol.

Reagents and Materials

Table 1: Stoichiometry and Reagent Specifications

ReagentMW ( g/mol )EquivalentsMass/VolumeFunction
Phenol94.111.009.41 gNucleophile Precursor
4-Bromo-1-butanol153.021.1016.83 gAlkylating Agent
Potassium Carbonate ( K2​CO3​ )138.211.5020.73 gMild Base
Acetone (Anhydrous)58.08-100 mLSolvent

Note: 4-chloro-1-butanol can be substituted for the bromide; however, it requires the addition of a catalytic amount of KI (Finkelstein in situ halogen exchange) or elevated temperatures to achieve comparable reaction kinetics[1].

Step-by-Step Synthesis Protocol

Reaction Setup and Deprotonation
  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried to minimize moisture, which can act as a competing nucleophile.

  • Charging Reagents: Add phenol (9.41 g, 100 mmol) and anhydrous acetone (100 mL) to the flask[2]. Stir until the phenol is completely dissolved.

  • Base Addition: Slowly add finely powdered anhydrous K2​CO3​ (20.73 g, 150 mmol) to the solution.

    • Causality: K2​CO3​ is largely insoluble in acetone, making this a heterogeneous reaction. Finely powdering the base drastically increases the surface area, facilitating the efficient deprotonation of phenol to form the active phenoxide intermediate.

Alkylation ( SN​2 Reaction)
  • Electrophile Addition: Add 4-bromo-1-butanol (16.83 g, 110 mmol) dropwise to the stirring suspension at room temperature.

  • Reflux: Heat the reaction mixture to a gentle reflux (approx. 56 °C) using an oil bath or heating mantle. Maintain reflux for 12–16 hours.

    • Causality & Self-Validation: The SN​2 reaction requires thermal energy to overcome the activation barrier. To validate reaction progress, monitor via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) solvent system. The reaction is deemed complete when the phenol spot is fully consumed.

Work-up and Extraction
  • Cooling and Filtration: Once complete, cool the mixture to room temperature. Filter the suspension through a sintered glass funnel to remove the inorganic salts (unreacted K2​CO3​ and the KBr byproduct). Wash the filter cake with a small amount of cold acetone.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the acetone solvent.

  • Liquid-Liquid Extraction: Dissolve the resulting crude residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with:

    • 5% aqueous NaOH (2 × 50 mL): Causality: This is a critical self-validating purification step. It converts any trace unreacted phenol into water-soluble sodium phenoxide, removing it from the organic product layer.

    • Distilled water (50 mL): Removes residual alkalinity.

    • Brine (saturated NaCl, 50 mL): Pre-dries the organic layer via osmotic pressure.

  • Drying: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the crude product.

Purification
  • Flash Chromatography: Purify the crude oil via silica gel column chromatography, eluting with a gradient of Hexanes/Ethyl Acetate (starting at 9:1 and increasing polarity to 7:3).

    • Self-Validation: The target compound, 4-phenoxybutan-1-ol, will elute as a clear, viscous liquid.

Analytical Validation

To ensure the trustworthiness and structural integrity of the synthesized material, the following spectroscopic signatures must be verified against the purified product:

  • 1 H NMR (500 MHz, CDCl3​ ): δ 7.32–7.25 (m, 2H, meta-ArH), 6.98–6.87 (m, 3H, ortho/para-ArH), 4.01 (t, J = 6.2 Hz, 2H, −CH2​OAr ), 3.73 (t, J = 6.3 Hz, 2H, −CH2​OH ), 1.89 (m, 2H, −CH2​− ), 1.77 (m, 2H, −CH2​− ), 1.60 (s, 1H, −OH )[3].

Sources

Application

Application Note: Catalytic Methods for the Preparation of 4-Phenoxybutan-1-ol

Executive Summary & Introduction 4-Phenoxybutan-1-ol is a critical structural motif and versatile building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs)—most notably in the devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Introduction

4-Phenoxybutan-1-ol is a critical structural motif and versatile building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs)—most notably in the development of Kv1.3 channel blockers like PAP-1[1]—as well as in complex supramolecular architectures[2].

Historically, the synthesis of aryl alkyl ethers relied on classical, stoichiometric Williamson etherification, which often suffers from harsh basic conditions, poor atom economy, and the generation of significant chemical waste. To meet the rigorous demands of modern drug development, this application note outlines three highly efficient, field-proven catalytic methodologies for the synthesis of 4-phenoxybutan-1-ol. By analyzing the causality behind specific catalyst selections, we provide researchers with scalable, self-validating protocols optimized for yield, purity, and environmental sustainability.

Mechanistic Pathways & Catalytic Strategies

Base-Free Copper-Catalyzed C–O Cross-Coupling

Recent advancements in transition-metal catalysis have enabled the direct arylation of aliphatic diols using diaryliodonium salts. By utilizing a cuprous oxide ( Cu2​O ) catalyst, 1,4-butanediol can be selectively mono-arylated to yield 4-phenoxybutan-1-ol[3].

  • Causality & Insight: Unlike traditional Ullmann couplings that demand elevated temperatures and strong bases, this system operates under remarkably mild conditions. The unique efficacy of Cu2​O —compared to essentially inactive Cu(I) halides or Cu(II) salts—stems from its ability to facilitate the coordination of the chelating diol directly to the copper center. This coordination lowers the activation energy for reductive elimination, allowing the reaction to proceed smoothly without the need for an external base to deprotonate the alcohol[3].

Phase-Transfer Catalyzed (PTC) Williamson Etherification

For industrial scale-up, the reaction between phenol and 4-halo-1-butanol remains highly attractive. However, the biphasic nature of the reaction mixture (aqueous base and organic reagents) severely limits mass transfer. The introduction of a phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB), overcomes this kinetic barrier[4][5].

  • Causality & Insight: The lipophilic tetrabutylammonium cation forms an ion pair with the water-soluble phenoxide anion, shuttling it across the phase boundary into the organic solvent. This drastically increases the effective concentration of the nucleophile, accelerating the SN​2 substitution while simultaneously suppressing the competitive, base-catalyzed intramolecular cyclization of 4-chloro-1-butanol into tetrahydrofuran[4][6].

Selective Catalytic Hydrogenation

Reductive pathways utilizing 4-phenoxybutyraldehyde or 4-phenoxybut-2-yn-1-ol offer near-quantitative yields via catalytic hydrogenation using Palladium on Carbon (Pd/C)[4][7].

  • Causality & Insight: The high surface area of the carbon support allows for the efficient dissociative chemisorption of H2​ gas. Operating strictly at 1 atm and room temperature is a deliberate, critical choice: these mild conditions ensure the selective reduction of the carbonyl or alkyne moiety while preventing the hydrogenolysis (cleavage) of the sensitive benzylic-like aryl-ether (C-O) bond, which is prone to degradation under harsher reductive environments[4][7].

Synthetic Workflows & Decision Matrix

CatalyticPathways cluster_A Route A: Cu-Catalyzed Coupling cluster_B Route B: PTC Etherification cluster_C Route C: Hydrogenation Target 4-Phenoxybutan-1-ol (Target API Precursor) SM_A Diphenyliodonium Triflate + 1,4-Butanediol Cat_A Cu2O Catalyst (2 mol%) Base-Free, 50°C SM_A->Cat_A Cat_A->Target SM_B Phenol + 4-Chloro-1-butanol Cat_B TBAB (Phase Transfer) + K2CO3 Base SM_B->Cat_B Cat_B->Target SM_C 4-Phenoxybutyraldehyde Cat_C Pd/C Catalyst 1 atm H2, RT SM_C->Cat_C Cat_C->Target

Fig 1. Catalytic pathways for the synthesis of 4-phenoxybutan-1-ol.

Quantitative Data & Optimization

The table below summarizes the quantitative performance metrics of the three catalytic methods to aid in route selection based on available infrastructure and scale requirements.

Catalytic MethodPrimary ReagentsCatalyst LoadingReaction ConditionsTypical YieldKey Advantage
Cu-Catalyzed Coupling Diphenyliodonium triflate + 1,4-Butanediol2 mol% Cu2​O CH2​Cl2​ , 50 °C, 3 h70% - 98%Base-free; extremely mild conditions[3].
PTC Etherification Phenol + 4-Chloro-1-butanol5-10 mol% TBABToluene/ H2​O , 80-90 °C, 6-8 h80% - 90%Highly scalable; uses inexpensive starting materials[4][6].
Catalytic Hydrogenation 4-Phenoxybutyraldehyde + H2​ 5-10 wt% Pd/CEthanol, 1 atm H2​ , RT, 4 h> 95%Near-quantitative yield; simple filtration workup[7].

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in in-process controls (IPCs) to ensure researchers can self-validate the progression and success of the reaction at critical junctures.

Protocol A: Base-Free Copper-Catalyzed C–O Cross-Coupling[3]

Objective: Synthesize 4-phenoxybutan-1-ol via direct arylation of 1,4-butanediol.

  • Preparation: In an oven-dried, sealed tube under an argon atmosphere, add diphenyliodonium triflate (1.0 mmol), butane-1,4-diol (3.0 mmol), and Cu2​O (0.02 mmol, 2 mol%).

  • Solvent Addition: Add 1 mL of anhydrous CH2​Cl2​ to the mixture.

  • Reaction: Stir the mixture vigorously at 50 °C for 3 hours.

  • Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in CH2​Cl2​ , and analyze via Gas Chromatography (GC) using dodecane as an internal standard. Validation marker: The reaction is deemed complete when the diaryliodonium peak is fully consumed and the product peak stabilizes.

  • Workup: Quench the reaction mixture with deionized water (5 mL) and extract with ethyl acetate ( 3×10 mL).

  • Purification: Dry the combined organic layers over anhydrous MgSO4​ , concentrate under reduced pressure, and purify the crude product via silica gel column chromatography (using an ethyl acetate/hexanes gradient).

Protocol B: Phase-Transfer Catalyzed (PTC) Etherification[4][5][6]

Objective: Scalable synthesis utilizing biphasic conditions.

  • Organic Phase Preparation: In a round-bottom flask, dissolve phenol (10 mmol), 4-chloro-1-butanol (12 mmol), and tetrabutylammonium bromide (TBAB, 0.5 mmol) in 10 mL of toluene.

  • Aqueous Phase Preparation: Dissolve K2​CO3​ (15 mmol) in 10 mL of deionized water.

  • Reaction: Combine the two phases. Equip the flask with a reflux condenser and heat to 80-90 °C under vigorous magnetic stirring (to maximize interfacial surface area) for 6-8 hours.

  • Self-Validation (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (3:1) mobile phase. Validation marker: The complete disappearance of the UV-active phenol spot confirms the reaction has reached its endpoint.

  • Workup: Cool to room temperature, separate the phases, and wash the organic layer with 1M NaOH ( 2×10 mL) to remove any trace unreacted phenol. Dry the organic layer over Na2​SO4​ and concentrate in vacuo.

Protocol C: Selective Catalytic Hydrogenation[4][7]

Objective: Reductive synthesis from 4-phenoxybutyraldehyde.

  • Preparation: Dissolve 4-phenoxybutyraldehyde (5 mmol) in 15 mL of absolute ethanol in a heavy-walled hydrogenation flask.

  • Catalyst Addition: Under a gentle stream of inert N2​ gas, carefully add 10% Pd/C (0.05 mmol Pd equivalent). Caution: Dry Pd/C is highly pyrophoric; always handle under inert gas.

  • Reaction: Evacuate the flask and backfill with H2​ gas three times. Stir the suspension vigorously under 1 atm of H2​ at room temperature for 4 hours.

  • Self-Validation (IPC): Monitor the volumetric uptake of hydrogen gas. Validation marker: The reaction is complete when H2​ consumption ceases. Confirm via TLC by observing the disappearance of the aldehyde spot.

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with additional ethanol (10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to afford the pure 4-phenoxybutan-1-ol in near-quantitative yield.

References

  • Copper-Catalyzed C–O Bond Formation between Diaryliodonium Salts and Chelating Alcohols ACS Omega URL:[Link]

  • Identification of Phase-I Metabolites of the Kv1.3 Blocker PAP-1 (5-(4-Phenoxybutoxy)psoralen) in the Rat NIH / PubMed Central URL:[Link]

  • Direct Chain End Functionalization of Living Polyisobutylene Using Phenoxyalkyl (Meth)acrylates ResearchGate URL: [Link]

Sources

Method

Application Note & Protocol Guide: O-Alkylation of 4-Phenoxybutan-1-ol via Williamson Ether Synthesis

Abstract The O-alkylation of alcohols is a cornerstone transformation in organic synthesis, pivotal for the construction of ether linkages in pharmaceuticals, agrochemicals, and materials science. This document provides...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The O-alkylation of alcohols is a cornerstone transformation in organic synthesis, pivotal for the construction of ether linkages in pharmaceuticals, agrochemicals, and materials science. This document provides a comprehensive technical guide for the reaction of 4-phenoxybutan-1-ol with various alkyl halides, a process classically known as the Williamson ether synthesis. We will explore the underlying scientific principles, offer two robust experimental protocols—one employing a strong base and another utilizing phase-transfer catalysis—and provide actionable insights for optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to perform this synthesis with high efficiency and purity.

Scientific Principles and Mechanistic Overview

The Williamson ether synthesis is a reliable and versatile method for preparing both symmetrical and asymmetrical ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] The core principle involves two key steps:

  • Deprotonation: The alcohol, in this case, 4-phenoxybutan-1-ol, is deprotonated by a suitable base to form a highly nucleophilic alkoxide ion. The choice of base is critical; strong, non-nucleophilic bases such as sodium hydride (NaH) are often used to drive the equilibrium completely towards the alkoxide, ensuring a high concentration of the active nucleophile.[4][5]

  • Nucleophilic Attack: The newly formed alkoxide attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group in a single, concerted step.[6] This SN2 pathway results in the formation of the desired ether and a salt byproduct.

Causality Behind Experimental Choices
  • Substrate Selection (Alkyl Halide): The efficiency of the SN2 reaction is highly dependent on the structure of the alkyl halide. The reaction works best with methyl and primary alkyl halides.[3] Secondary alkyl halides are more sterically hindered and can lead to a competing elimination (E2) reaction, forming an alkene byproduct, while tertiary alkyl halides almost exclusively yield elimination products.[7][8] The leaving group ability of the halide also plays a role, with the reactivity order being I > Br > Cl >> F.[3]

  • Base Selection: For primary alcohols like 4-phenoxybutan-1-ol, a strong base is required to generate a sufficient concentration of the alkoxide. Sodium hydride (NaH) is a powerful, irreversible deprotonating agent often used for this purpose.[9] Alternatively, weaker bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) can be effective, particularly when paired with a phase-transfer catalyst (PTC) which shuttles the alkoxide ion into the organic phase.[10][11]

  • Solvent Selection: The choice of solvent is crucial for an SN2 reaction. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are ideal.[3][7][11] These solvents effectively solvate the counter-ion of the base (e.g., Na+) but do not strongly solvate the alkoxide nucleophile, leaving it "naked" and highly reactive.[7] Protic solvents (e.g., ethanol, water) would solvate and stabilize the alkoxide through hydrogen bonding, significantly reducing its nucleophilicity and slowing the reaction.[7]

Reaction Mechanism Diagram

Caption: The Williamson ether synthesis mechanism.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride (NaH) is a water-reactive and flammable solid; handle it with extreme care under an inert atmosphere.

Protocol 1: Standard Williamson Synthesis using Sodium Hydride (NaH)

This protocol is highly effective for a wide range of primary alkyl halides and provides excellent yields.

Materials:

  • 4-Phenoxybutan-1-ol (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Alkyl halide (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Argon), add the sodium hydride (1.2 eq).

  • Solvent and Reagent Addition: Wash the NaH dispersion with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes each time. Add anhydrous DMF to the flask, followed by the dropwise addition of a solution of 4-phenoxybutan-1-ol (1.0 eq) in anhydrous DMF at 0 °C (ice bath).

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Alkyl Halide Addition: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction can be gently heated (e.g., to 50-60 °C) if the alkyl halide is less reactive (e.g., an alkyl chloride).[7]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting alcohol spot is consumed.

  • Work-up: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH4Cl solution to destroy any excess NaH. Dilute the mixture with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers.[12]

  • Washing: Wash the combined organic layers with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[13]

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ether product.[14]

Protocol 2: Phase-Transfer Catalysis (PTC) Method

This method avoids the use of hazardous NaH and is often more convenient for large-scale synthesis.

Materials:

  • 4-Phenoxybutan-1-ol (1.0 eq)

  • Sodium hydroxide (NaOH) pellets or 50% aqueous solution (3.0 eq)

  • Alkyl halide (1.2 eq)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Toluene or Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-phenoxybutan-1-ol (1.0 eq), toluene, the alkyl halide (1.2 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).[10]

  • Base Addition: Add the sodium hydroxide (3.0 eq). If using a 50% aqueous solution, vigorous stirring is essential.

  • Reaction: Heat the biphasic mixture to 60-80 °C with vigorous stirring for 6-18 hours. The TBAB will facilitate the transfer of the hydroxide and subsequently the alkoxide between the aqueous and organic phases.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with water. Transfer to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with the same organic solvent (toluene or DCM) (2x).

  • Washing: Combine the organic layers and wash with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography as described in Protocol 1.

Data Presentation & Expected Outcomes

The choice of alkyl halide significantly impacts reaction conditions and outcomes. The following table provides a summary of expected parameters for the reaction with 4-phenoxybutan-1-ol using the NaH/DMF protocol.

Alkyl Halide (R'-X)R' GroupReactivityTypical Temp. (°C)Typical Time (h)Expected Yield (%)Primary Side Reaction
Iodomethane (CH3I)MethylVery High0 to RT2-4>90%None
Ethyl Bromide (EtBr)EthylHighRT to 504-885-95%None
Benzyl Bromide (BnBr)BenzylVery High0 to RT2-4>90%None
Isopropyl BromideSecondaryModerate50-708-1640-60%E2 Elimination
tert-Butyl BromideTertiaryVery LowRT>24<5%E2 Elimination

Visualization of Experimental Workflow

Caption: General experimental workflow for Williamson ether synthesis.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive base (e.g., NaH exposed to air/moisture).2. Insufficiently dried alcohol or solvent.3. Unreactive alkyl halide (e.g., chloride).4. Low reaction temperature.1. Use fresh, high-quality NaH.2. Ensure all glassware is flame-dried and solvents are anhydrous.3. Switch to a more reactive halide (bromide or iodide). Consider adding catalytic NaI to convert an alkyl chloride to the more reactive iodide in situ.4. Increase the reaction temperature.
Significant Alkene Byproduct 1. E2 elimination is competing with SN2.2. Use of a secondary or tertiary alkyl halide.3. High reaction temperature.1. Ensure the alkyl halide is primary.[15]2. If a secondary halide must be used, run the reaction at the lowest possible temperature for a longer duration to favor SN2.[7]3. Avoid excessively high temperatures.
Starting Alcohol Remains 1. Insufficient base.2. Reaction time is too short.3. Deactivation of the nucleophile.1. Use a slight excess of the base (e.g., 1.2 eq of NaH).2. Allow the reaction to run longer, monitoring by TLC.3. Ensure the system is under an inert atmosphere, especially when using NaH.
Difficult Purification 1. Product and starting material have similar Rf values.2. Presence of residual DMF after work-up.1. Use a less polar solvent system for column chromatography and run a long column for better separation.2. Ensure thorough washing with water and brine during the work-up to remove all DMF.

References

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • OpenStax. (n.d.). 18.2 Preparing Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Explained. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

  • Teach the Mechanism. (2022). A, B, C's of Williamson Ether Synthesis. Retrieved from [Link]

  • Williamson Ether Synthesis Lab Handout. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

Sources

Application

Application Note: 4-Phenoxybutan-1-ol as a Privileged Scaffold in the Synthesis of Aryloxyalkyl Therapeutics

Chemical Rationale: The Aryloxyalkyl Pharmacophore In rational drug design, the spatial distance between a lipophilic terminus and a core pharmacophore is often the determining factor for receptor affinity. 1 (CAS 1927-7...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Rationale: The Aryloxyalkyl Pharmacophore

In rational drug design, the spatial distance between a lipophilic terminus and a core pharmacophore is often the determining factor for receptor affinity. 1 (CAS 1927-71-5) serves as a highly versatile, bifunctional building block for developing aryloxyalkyl derivatives[1]. Structurally, it features an aromatic ring connected via an ether linkage to a four-carbon aliphatic chain, terminating in a primary hydroxyl group[1].

This specific architecture provides five rotatable bonds, granting the resulting derivatives the conformational flexibility required to navigate narrow receptor vestibules[1]. The terminal hydroxyl group acts as an ideal synthetic handle, allowing for direct etherification without the need for harsh pre-activation steps. This makes it an indispensable reagent in the synthesis of potent immunomodulators, most notably PAP-1 (5-(4-phenoxybutoxy)psoralen), a highly selective blocker of the voltage-gated potassium channel Kv1.3[2].

Pharmacological Context: Kv1.3 Inhibition in Autoimmune Therapy

The development of PAP-1 highlights the critical role of the 4-phenoxybutoxy side chain. Human T-lymphocytes rely on the Kv1.3 channel to regulate membrane potential during activation[2]. By appending the 4-phenoxybutan-1-ol scaffold to a psoralen core, researchers achieved a molecule that blocks the Kv1.3 channel with an IC₅₀ of approximately 2 nM, exhibiting massive selectivity over other potassium channels[2].

The aryloxyalkyl chain is hypothesized to insert deeply into the hydrophobic pore of the channel. This blockade prevents potassium efflux, halting membrane depolarization and subsequently shutting down the calcium release-activated calcium (CRAC) channels necessary for T-cell activation[2].

Pathway PAP1 PAP-1 (Aryloxyalkyl Derivative) Kv13 Kv1.3 Potassium Channel PAP1->Kv13 Binds Vestibule K_efflux Inhibition of K+ Efflux Kv13->K_efflux Membrane Membrane Depolarization K_efflux->Membrane CRAC CRAC Channel Blockade Membrane->CRAC Ca_influx Decreased Ca2+ Influx CRAC->Ca_influx TCell Suppression of T-Cell Activation Ca_influx->TCell

Mechanism of Kv1.3 channel inhibition by aryloxyalkyl derivatives in T-cells.

Experimental Methodologies

Protocol A: Synthesis of Aryloxyalkyl Ethers via Mitsunobu Coupling

While Williamson ether synthesis is a traditional route for forming phenoxybutanol scaffolds[3], it requires basic conditions and pre-conversion of the alcohol to a halide. For base-sensitive heterocyclic cores (like psoralen), the Mitsunobu reaction is the superior choice. It allows the direct coupling of 4-phenoxybutan-1-ol to a phenolic core under mild, neutral conditions.

Causality & Self-Validation System:

  • Causality of Temperature Control: The dropwise addition of Diisopropyl azodicarboxylate (DIAD) at 0°C is critical. It controls the highly exothermic formation of the betaine intermediate with Triphenylphosphine (PPh₃), preventing the thermal degradation of the primary alcohol and minimizing unwanted hydrazine byproducts.

  • Self-Validation Checkpoint: The reaction is self-validating through TLC monitoring. The disappearance of the distinct UV-active spot of the starting phenolic core, coupled with the emergence of a higher Rf​ product spot, confirms successful etherification.

Step-by-Step Workflow:

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve 1.0 eq of the phenolic core (e.g., 5-hydroxypsoralen) and 1.2 eq of 4-phenoxybutan-1-ol in anhydrous THF (0.2 M concentration).

  • Activation: Add 1.5 eq of PPh₃ to the solution and stir until completely dissolved. Cool the reaction mixture to 0°C using an ice bath.

  • Coupling: Slowly add 1.5 eq of DIAD dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

  • Validation: Monitor via TLC (Hexane:EtOAc 7:3). Quench with water once the starting material is consumed.

  • Purification: Extract with EtOAc, dry over MgSO₄, and purify via flash column chromatography to isolate the aryloxyalkyl ether. Confirm identity via LC-MS (target[M+H]⁺).

Workflow SM1 Heterocyclic Core (e.g., 5-Hydroxypsoralen) Reagents DIAD, PPh3, THF (0°C to RT) SM1->Reagents SM2 4-Phenoxybutan-1-ol SM2->Reagents Product Aryloxyalkyl Ether (PAP-1) Reagents->Product Mitsunobu Coupling QC1 TLC & LC-MS Validation Product->QC1

Mitsunobu coupling workflow for synthesizing aryloxyalkyl ethers.

Protocol B: In Vitro Metabolic Stability & CYP450 Profiling

Understanding the metabolic fate of the 4-phenoxybutoxy side chain is vital for drug development. Theoretical models suggest that the ether linkage could undergo complete O-dealkylation, releasing free 4-phenoxybutan-1-ol[4]. However,2 demonstrate that the primary Phase-I pathway is actually the hydroxylation of the terminal phenoxy ring[4].

Causality & Self-Validation System:

  • Causality of Cofactor Exclusion: An incubation group lacking NADPH is mandatory. Because Cytochrome P450 (CYP) enzymes require NADPH to function, the absence of metabolites in this control group definitively proves that the observed hydroxylation is CYP-dependent[2].

  • Self-Validation Checkpoint: The LCMS-IT-TOF extracted ion chromatogram must be scanned for m/z 167.1067 (free 4-phenoxybutan-1-ol). The absence of this peak validates that the ether linkage remains intact in vivo, ruling out complete O-dealkylation[4].

Step-by-Step Workflow:

  • Incubation Mixture: Combine rat liver microsomes (1 mg protein/mL) with the aryloxyalkyl derivative (10 μM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Control: Run a parallel assay replacing the NADPH system with an equivalent volume of buffer.

  • Termination: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Analysis: Centrifuge at 14,000 × g for 15 minutes to precipitate proteins. Analyze the supernatant via LCMS-IT-TOF to identify hydroxylated metabolites.

Quantitative Structure-Activity Relationship (QSAR) Data

The metabolic hydroxylation of the 4-phenoxybutan-1-ol derived side chain has a profound impact on target affinity. As demonstrated in the development of PAP-1, para-hydroxylation of the terminal phenoxy ring (Metabolite M3) retains high potency, whereas meta-hydroxylation (Metabolite M4) results in a nearly 70-fold drop in efficacy[2].

Table 1: Impact of Side-Chain Hydroxylation on Kv1.3 Blocking Activity

CompoundStructural Modification (Phase-I Metabolism)Kv1.3 IC₅₀ (nM)Hill Coefficient (nH)
PAP-1 Parent (Unmodified 4-phenoxybutoxy chain)2.0 ± 0.21.8
Metabolite M3 4-hydroxyphenoxy (Para-hydroxylation on side chain)6.5 ± 0.91.6
Metabolite M4 3-hydroxyphenoxy (Meta-hydroxylation on side chain)139 ± 102.0
Metabolite M5 8-hydroxyl psoralen ring (Core modification)159 ± 151.8

Data summarized from the metabolic profiling of PAP-1 in rat liver microsomes[2].

References

  • Identification of Phase-I Metabolites of the Kv1.3 Blocker PAP-1 (5-(4-Phenoxybutoxy)psoralen) in the Rat Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting common impurities in 4-phenoxybutan-1-ol extraction

Welcome to the technical support guide for the extraction and purification of 4-phenoxybutan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues e...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the extraction and purification of 4-phenoxybutan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental work. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I should be looking for after a 4-phenoxybutan-1-ol synthesis? The most prevalent impurity is typically unreacted phenol. Due to its relatively high boiling point and organic solubility, it can easily co-extract with the desired product if not specifically targeted for removal.

Q2: Why is my organic layer cloudy or hazy after the initial extraction? This is often due to the formation of a stable emulsion or incomplete phase separation. Emulsions are common when the aqueous and organic layers have similar densities or when surfactant-like molecules are present.[1][2] Vigorous shaking is a frequent cause.

Q3: Is a single extraction with a large volume of solvent sufficient? No, multiple extractions with smaller volumes of solvent are mathematically more efficient at recovering the desired compound than a single extraction with a large volume.[3] This ensures a more complete transfer of the product from the aqueous to the organic phase.

Q4: My final product has a pink or brownish tint. What causes this discoloration? Discoloration often indicates the presence of oxidized phenolic impurities or other chromophoric byproducts. Phenol itself is susceptible to air oxidation, which can form colored quinone-like species.

Q5: What is the purpose of a brine (saturated NaCl solution) wash? A brine wash serves two main purposes: it helps to break up emulsions by increasing the ionic strength of the aqueous layer, and it reduces the solubility of the organic product in the aqueous phase, thereby increasing the yield in the organic layer.[4]

Troubleshooting Guide: Specific Extraction Issues

This section addresses specific problems you may encounter during the liquid-liquid extraction of 4-phenoxybutan-1-ol. Each entry details the potential cause, the scientific rationale, and a step-by-step protocol for resolution.

Issue 1: GC/MS or NMR analysis shows significant unreacted phenol in the final product.
  • Potential Cause: Incomplete removal of acidic phenol during the aqueous wash steps.

  • Expertise & Experience (The "Why"): 4-Phenoxybutan-1-ol is a neutral organic molecule. Phenol, however, is a weak acid (pKa ≈ 10). To remove it from an organic solvent, it must be converted into its water-soluble salt (phenoxide) using a basic solution. A simple water or weak base (e.g., sodium bicarbonate) wash is often insufficient to deprotonate phenol completely. A stronger base is required to drive the acid-base equilibrium towards the formation of the water-soluble phenoxide.[3]

Protocol: Caustic Wash for Phenol Removal
  • Dissolution: Dissolve the crude 4-phenoxybutan-1-ol product in a water-immiscible organic solvent like ethyl acetate or diethyl ether (a volume approximately 5-10 times the volume of your crude product is a good starting point).

  • Transfer: Transfer the solution to a separatory funnel.

  • Caustic Wash: Add an equal volume of 1M Sodium Hydroxide (NaOH) solution. Stopper the funnel, and invert it gently several times, ensuring to vent frequently to release any pressure buildup.[5] Avoid vigorous shaking to prevent emulsion formation.

  • Separation: Allow the layers to separate fully. The upper layer will be the organic phase containing your product, and the lower aqueous layer will contain the sodium phenoxide.

  • Drain: Drain the lower aqueous layer.

  • Repeat: Repeat the caustic wash (Steps 3-5) one to two more times to ensure complete removal of phenol.

  • Neutralization Wash: Wash the organic layer with deionized water, followed by a wash with saturated brine to remove residual NaOH and reduce the water content in the organic phase.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

Issue 2: An emulsion has formed, and the layers will not separate.
  • Potential Cause: Vigorous shaking of the separatory funnel, or the presence of high concentrations of starting materials or byproducts that act as surfactants.[1]

  • Expertise & Experience (The "Why"): Emulsions are a colloidal suspension of one liquid within another, stabilized at the interface. This prevents the small droplets from coalescing and forming two distinct layers. The key to resolving an emulsion is to disrupt this stable interface.[1]

Workflow: Breaking an Emulsion

G start Emulsion Formed gentle_swirl 1. Patience & Gentle Swirling Allow funnel to stand undisturbed. Gently swirl instead of shaking. start->gentle_swirl brine 2. Add Saturated Brine (NaCl) Increases ionic strength of aqueous phase. gentle_swirl->brine If unsuccessful end Layers Separated gentle_swirl->end Successful filter 3. Filtration Filter through a plug of glass wool or Celite®. brine->filter If unsuccessful brine->end Successful solvent 4. Add a Different Solvent Small amount of a different organic solvent can alter polarity. filter->solvent If unsuccessful filter->end Successful centrifuge 5. Centrifugation If volume is manageable, centrifuge to force separation. solvent->centrifuge Last resort solvent->end Successful centrifuge->end Successful

Caption: Stepwise approach to breaking an emulsion.

Protocol: Emulsion Resolution
  • Patience: First, let the separatory funnel stand undisturbed in a ring clamp for 10-20 minutes. Often, time is all that is needed.

  • Salting Out: If patience fails, add a small amount of saturated brine. The increased salt concentration in the aqueous phase often forces the layers apart.[1]

  • Gentle Agitation: Gently swirl or rock the funnel; do not shake it.

  • Filtration: As a more active step, you can drain the entire mixture and filter it through a plug of glass wool or a pad of Celite® into a clean beaker. This can physically disrupt the droplets.

  • Centrifugation: For smaller volumes, transferring the mixture to centrifuge tubes and spinning for several minutes is a highly effective method.[2]

Issue 3: Low yield of 4-phenoxybutan-1-ol after extraction and purification.
  • Potential Cause: Insufficient number of extractions, incorrect pH of the aqueous layer, or product loss during washes.

  • Expertise & Experience (The "Why"): The distribution of a solute between two immiscible solvents is governed by its partition coefficient (K).[3] To maximize recovery, the extraction must be performed multiple times. Furthermore, 4-phenoxybutan-1-ol has a hydroxyl group, which can impart slight water solubility. Minimizing contact with water and ensuring the organic solvent is properly dried are crucial steps.

Data Summary: Solvent Properties for Extraction
SolventDensity (g/mL)Boiling Point (°C)Water MiscibilityNotes
Ethyl Acetate 0.90277.1LowGood general-purpose solvent, less dense than water.
Diethyl Ether 0.71334.6LowHighly volatile, good for extracting sensitive compounds.
Dichloromethane 1.3339.6ImmiscibleDenser than water (forms bottom layer), but has environmental concerns.[6]
Protocol: Maximizing Extraction Yield
  • Multiple Extractions: Always perform at least three separate extractions of the aqueous layer with fresh portions of your organic solvent.[5]

  • Check pH: Before starting the extraction, ensure the aqueous layer from your reaction workup is neutral or slightly basic. If it is acidic, it could protonate the ether oxygen, slightly increasing aqueous solubility.

  • Back-Extraction: After performing the caustic (e.g., NaOH) wash to remove phenol, consider a "back-extraction." Take the basic aqueous layers, acidify them with concentrated HCl to pH ~2, and extract them with ethyl acetate. This will recover any of your desired product that may have been trapped or dissolved in the basic wash.

  • Minimize Water: Use the minimum volume of aqueous solution necessary during washing steps.

  • Thorough Drying: Ensure the final organic layer is thoroughly dried with an anhydrous salt like MgSO₄ before solvent evaporation. Water in the final product can artificially lower the perceived yield by co-evaporating with the solvent.

Diagram: Acid-Base Extraction Logic

G cluster_0 Organic Layer (e.g., Ethyl Acetate) cluster_1 Aqueous Washes Compound_Mix Crude Product {4-Phenoxybutan-1-ol (Neutral) | Phenol (Acidic) | Amine Impurity (Basic)} HCl_Wash 1. Wash with 1M HCl Compound_Mix->HCl_Wash Extracts Basic Impurities NaOH_Wash 2. Wash with 1M NaOH HCl_Wash->NaOH_Wash Organic layer proceeds Amine_Salt Amine_Salt HCl_Wash->Amine_Salt Aqueous Layer Contains R₃NH⁺Cl⁻ (Water Soluble) Final_Product Purified Organic Layer {4-Phenoxybutan-1-ol} NaOH_Wash->Final_Product Organic layer proceeds Phenoxide Phenoxide NaOH_Wash->Phenoxide Aqueous Layer Contains Ph-O⁻Na⁺ (Water Soluble)

Caption: Separation of impurities via acid-base extraction.

References
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved March 25, 2026, from [Link]

  • Improved Processes For Manufacturing 4 Phenyl 1 Butanol. (n.d.). Quick Company. Retrieved March 25, 2026, from [Link]

  • Gaspar, B., Waser, J., & Carreira, E. M. (n.d.). Submitted by Boris Gaspar, Jerome Waser, and Erick M. Carreira. Organic Syntheses Procedure. Retrieved March 25, 2026, from [Link]

  • 4.6: Step-by-Step Procedures For Extractions. (2022, April 7). Chemistry LibreTexts. Retrieved March 25, 2026, from [Link]

  • Isolation and Purification of Organic Compounds Extraction (Expt #2). (n.d.). Retrieved March 25, 2026, from [Link]

  • About Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved March 25, 2026, from [Link]

  • 4-Phenylbutan-1-ol PurTech Standard | PureSynth. (n.d.). PureSynth. Retrieved March 25, 2026, from [Link]

  • 4-phenyl-1-butanol, 3360-41-6. (n.d.). The Good Scents Company. Retrieved March 25, 2026, from [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. (2025, November 26). LCGC International. Retrieved March 25, 2026, from [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. (2025, May 14). K-Jhil. Retrieved March 25, 2026, from [Link]

Sources

Optimization

Technical Support Center: Advanced Purification &amp; Distillation of Crude 4-Phenoxybutan-1-ol

Welcome to the Technical Support Center for the isolation and purification of 4-phenoxybutan-1-ol (CAS: 1927-71-5). As a critical intermediate in pharmaceutical synthesis and drug development, achieving high-purity 4-phe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 4-phenoxybutan-1-ol (CAS: 1927-71-5). As a critical intermediate in pharmaceutical synthesis and drug development, achieving high-purity 4-phenoxybutan-1-ol requires precise control over extraction chemistry and thermodynamic parameters.

This guide is designed for researchers and process chemists. It bypasses basic textbook theory to deliver field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols for handling this specific ether-alcohol.

Diagnostic Purification Workflow

Before diving into specific troubleshooting scenarios, consult the diagnostic workflow below to identify the optimal purification path for your crude reaction mixture.

PurificationWorkflow Start Crude 4-Phenoxybutan-1-ol (Contains Phenol, DMF, Salts) Q1 Unreacted Phenol Present? Start->Q1 Wash Liquid-Liquid Extraction (1M NaOH Wash) Q1->Wash Yes Q2 Residual Water/Solvent? Q1->Q2 No Wash->Q2 Dry Azeotropic Drying & Rotary Evaporation Q2->Dry Yes Q3 Heavy Impurities? (e.g., 1,4-diphenoxybutane) Q2->Q3 No Dry->Q3 Distill Short-Path Vacuum Distillation (108-110 °C @ 0.97 mmHg) Q3->Distill Yes Pure Pure 4-Phenoxybutan-1-ol (>99% HPLC) Q3->Pure No Distill->Pure

Diagnostic workflow for the purification of crude 4-phenoxybutan-1-ol.

Troubleshooting & FAQs

Q1: Why does my distilled 4-phenoxybutan-1-ol still show a strong phenol peak in NMR/HPLC?

The Causality: Phenol and 4-phenoxybutan-1-ol can co-distill or form azeotrope-like mixtures if initial phenol concentrations are high from the Williamson ether synthesis. The Solution: You must perform a chemical separation prior to thermal separation. Wash the crude organic layer with 1M NaOH. Phenol is relatively acidic (pKa ~10) compared to your target aliphatic alcohol (pKa ~15). The strong base deprotonates phenol into sodium phenoxide, an ionic species that is highly water-soluble and easily partitioned into the aqueous waste layer. The target ether-alcohol remains protonated and safely in the organic phase.

Q2: I am experiencing severe thermal degradation and discoloration during distillation. How can I prevent this?

The Causality: 4-phenoxybutan-1-ol has a high atmospheric boiling point of 283.4 °C at 760 mmHg[1]. Extended heating at this extreme temperature causes homolytic cleavage of the C-O ether bond and auto-oxidation, leading to dark color bodies and degraded yields. The Solution: Utilize high-vacuum short-path distillation to compress the boiling point. By reducing the system pressure to approximately 0.97 mmHg, the boiling point of 4-phenoxybutan-1-ol drops significantly to 108–110 °C[2]. This preserves molecular integrity. Ensure your vacuum pump is well-maintained and protected by a liquid nitrogen cold trap.

Q3: How do I remove the 1,4-diphenoxybutane byproduct?

The Causality: 1,4-diphenoxybutane is a common over-alkylation byproduct formed when both ends of the butane precursor react with phenol. Because it has two bulky phenoxy groups, its molecular weight and boiling point are significantly higher than the mono-alkylated product. The Solution: During short-path distillation, this diether will not vaporize at 110 °C and will remain in the distillation flask as a heavy bottom residue. If trace amounts co-distill and ultra-high purity is required for API synthesis, utilize silica gel column chromatography. The mono-alcohol is more polar and interacts strongly with the silica, whereas the non-polar diether elutes rapidly. A developing solvent of Hexane:Ethyl Acetate (7:3) is highly effective for this separation[2].

Q4: My synthesis uses DMF as a solvent. How do I ensure it doesn't ruin my vacuum distillation?

The Causality: N,N-Dimethylformamide (DMF) is an excellent solvent for nucleophilic substitutions[3], but it has a high boiling point (~153 °C) and is notorious for bumping violently under vacuum, which can contaminate your pure fractions. The Solution: Remove DMF during the aqueous workup, not the distillation. Dilute the crude reaction mixture with a large excess of water (at least 3x the DMF volume) and extract with Ethyl Acetate. DMF is infinitely miscible with water and will partition into the aqueous layer.

Quantitative Data: Purification Modalities

The following table summarizes the expected outcomes of integrating various purification techniques into your workflow.

Purification ModalityTarget Impurity RemovedOperating ParametersExpected Yield RecoveryPurity Impact
Liquid-Liquid Extraction Unreacted Phenol, Salts1M NaOH wash, EtOAc extraction90–95%Removes >98% of free phenol
Rotary Evaporation DMF, THF, Water40 °C bath, 10–50 mbar95–98%Removes volatile solvents
Short-Path Distillation Heavy Organics, Color Bodies108–110 °C at 0.97 mmHg80–85%Achieves >98% API grade
Silica Gel Chromatography 1,4-diphenoxybutaneHexane:EtOAc (7:3) eluent70–80%Achieves >99.5% ultra-pure

Experimental Protocol: Optimized Extraction and Distillation

This self-validating protocol ensures the complete removal of starting materials before subjecting the product to thermal stress.

Phase 1: Quenching and Liquid-Liquid Extraction
  • Quench: Transfer the crude reaction mixture (typically dissolved in DMF[3]) to a suitably sized separatory funnel. Dilute with Deionized (DI) water (3x the volume of the reaction solvent) to crash out the organic products.

  • Extract: Extract the aqueous mixture with Ethyl Acetate (EtOAc) three times. Combine the EtOAc organic layers.

  • Alkaline Wash: Wash the combined organic layers with 1M NaOH (3x equal volumes). Self-Validation: The aqueous layer will turn slightly yellow as sodium phenoxide partitions into it.

  • Brine Wash: Wash the organic layer with saturated NaCl (brine) to remove residual water and break any micro-emulsions.

  • Dry & Concentrate: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation at 40 °C to yield the crude 4-phenoxybutan-1-ol oil.

Phase 2: High-Vacuum Short-Path Distillation
  • Setup: Transfer the concentrated crude oil to a round-bottom distillation flask equipped with a magnetic stir bar. Assemble a short-path distillation head, condenser, and receiving flask. Ensure all joints are lightly greased for high vacuum.

  • Vacuum Application: Connect the system to a high-vacuum pump equipped with a liquid nitrogen cold trap. Apply vacuum and allow the system pressure to stabilize at approximately 0.97 mmHg.

  • Fore-run: Gradually heat the oil bath. Discard the initial fore-run (residual solvents and water boiling below 80 °C).

  • Main Fraction: Collect the main fraction of 4-phenoxybutan-1-ol at a vapor temperature of 108–110 °C[2].

  • Completion: Stop heating when the distillation rate drops significantly. The heavy 1,4-diphenoxybutane byproduct will remain safely in the boiling flask.

Sources

Troubleshooting

Technical Support Center: Ensuring the Stability of 4-Phenoxybutan-1-ol During Storage

Welcome to the Technical Support Center for 4-phenoxybutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handlin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-phenoxybutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this important chemical intermediate. As a molecule possessing both an ether linkage and a primary alcohol, 4-phenoxybutan-1-ol is susceptible to specific degradation pathways that can compromise its purity and impact experimental outcomes. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the long-term stability of your 4-phenoxybutan-1-ol samples.

Understanding the Instability of 4-Phenoxybutan-1-ol

4-Phenoxybutan-1-ol's structure, featuring a phenoxy group connected to a butanol chain, presents two primary sites for degradation: the ether linkage and the primary alcohol.

  • Ether Oxidation (Autoxidation): The ether group is prone to autoxidation in the presence of atmospheric oxygen. This process is a free-radical chain reaction that can lead to the formation of hydroperoxides and peroxides.[1][2] These peroxide impurities are not only a significant safety hazard due to their potential to explode upon concentration or heating, but they can also interfere with chemical reactions.[2] This process is accelerated by exposure to light and heat.[3]

  • Alcohol Oxidation: The primary alcohol functional group can be oxidized to form 4-phenoxybutanal (an aldehyde) and subsequently to 4-phenoxybutanoic acid (a carboxylic acid).[4][5] The presence of these impurities can alter the intended reactivity of 4-phenoxybutan-1-ol in subsequent synthetic steps.

This guide will equip you with the knowledge and practical steps to mitigate these degradation pathways.

Frequently Asked Questions (FAQs)

Q1: I've stored my 4-phenoxybutan-1-ol in a clear glass bottle on the lab bench. Is this acceptable?

A1: No, this is not a recommended storage practice. Storing 4-phenoxybutan-1-ol in a clear glass bottle on a lab bench exposes it to both light and ambient temperature fluctuations, which can accelerate both ether autoxidation and alcohol oxidation.[3] For optimal stability, it should be stored in an amber glass bottle to protect it from light and in a cool, dark place.[6]

Q2: My 4-phenoxybutan-1-ol has a faint, sharp odor that it didn't have before. What could this be?

A2: A change in odor can be an indicator of degradation. The formation of aldehydes, such as 4-phenoxybutanal from the oxidation of the alcohol group, can introduce sharp or unpleasant odors.[7][8] It is advisable to test the purity of the material before use.

Q3: I suspect my 4-phenoxybutan-1-ol has degraded. How can I test for peroxides?

A3: Peroxide formation is a critical safety concern for ethers. You can use commercially available peroxide test strips for a qualitative indication. For a more quantitative assessment, a wet chemical method, such as the iodine-based titration method, can be employed. It is crucial to never handle or attempt to open a container of an ether that has visible crystal formation around the cap, as these could be explosive peroxide crystals. [9]

Q4: Can I add an antioxidant to my 4-phenoxybutan-1-ol to prevent oxidation?

A4: Yes, adding an antioxidant is a highly effective strategy to inhibit autoxidation. Butylated hydroxytoluene (BHT) is a commonly used and effective antioxidant for ethers. It acts as a free-radical scavenger, interrupting the chain reaction of peroxide formation.

Q5: What concentration of BHT should I use?

A5: For ethers, a BHT concentration in the range of 1-100 ppm (parts per million) is typically effective. A common starting point is around 10-50 ppm. The optimal concentration can depend on the storage conditions and the expected shelf life. It is important to note that for certain applications, the presence of BHT may be undesirable, so its use should be considered in the context of your specific experimental needs.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Visible crystal formation around the container cap. Advanced peroxide formation. DO NOT OPEN OR MOVE THE CONTAINER. Contact your institution's Environmental Health and Safety (EHS) office immediately for proper disposal procedures.
Change in color (e.g., yellowing). Oxidation of the phenoxy group or formation of other chromophoric degradation products.Analyze the sample for purity using HPLC or GC-MS. If significant degradation is confirmed, consider purification or disposal.
Appearance of new peaks in HPLC or GC analysis. Formation of degradation products such as peroxides, 4-phenoxybutanal, or 4-phenoxybutanoic acid.Use a stability-indicating analytical method to identify and quantify the impurities. Consider repurification by distillation or chromatography if the purity is no longer acceptable for your application.
Inconsistent reaction yields or unexpected side products. Presence of reactive impurities (e.g., peroxides, aldehydes) in the 4-phenoxybutan-1-ol starting material.Test the starting material for purity and peroxide content before use. Purify if necessary. Store the material under recommended conditions to prevent future degradation.

Experimental Protocols

Protocol 1: Recommended Storage Procedure for 4-Phenoxybutan-1-ol

This protocol outlines the best practices for storing 4-phenoxybutan-1-ol to minimize degradation.

Materials:

  • 4-Phenoxybutan-1-ol

  • Amber glass bottle with a tightly sealing cap (e.g., with a PTFE-lined cap)

  • Inert gas (e.g., argon or nitrogen) with a delivery system

  • Butylated hydroxytoluene (BHT) (optional)

Procedure:

  • Container Selection: Use a clean, dry amber glass bottle to protect the compound from light.

  • Inert Atmosphere: Before sealing the bottle, purge the headspace with an inert gas like argon or nitrogen for 1-2 minutes. This displaces oxygen, a key component in the autoxidation process.[6]

  • Antioxidant Addition (Optional): If your application allows, add BHT to a concentration of 10-50 ppm (mg/L). Ensure the BHT is fully dissolved.

  • Sealing: Tightly seal the bottle to prevent the ingress of air and moisture.

  • Storage Location: Store the sealed bottle in a cool, dark, and well-ventilated area, away from heat sources and direct sunlight. A laboratory refrigerator set at 2-8 °C is ideal for long-term storage.

  • Labeling: Clearly label the bottle with the compound name, date of receipt/storage, and any added stabilizer. It is good practice to also include a "re-test" or "use-by" date.

Caption: Workflow for the optimal storage of 4-phenoxybutan-1-ol.

Protocol 2: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general high-performance liquid chromatography (HPLC) method to assess the purity of 4-phenoxybutan-1-ol and detect potential degradation products. This method should be validated for your specific application.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm (based on the UV absorbance of the phenoxy group).

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of your 4-phenoxybutan-1-ol sample in the mobile phase (initial conditions) or a compatible solvent like acetonitrile at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a working concentration of about 0.1 mg/mL with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Expected Results:

  • The parent 4-phenoxybutan-1-ol peak should be well-resolved.

  • Potential degradation products, being more polar (e.g., 4-phenoxybutanoic acid) or less polar, will elute at different retention times. The use of a gradient elution will help in separating a wider range of potential impurities.

HPLC_Method cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock Prepare 1 mg/mL Stock Solution dilute Dilute to 0.1 mg/mL stock->dilute filter Filter (0.45 µm) dilute->filter inject Inject 10 µL filter->inject separate C18 Column Gradient Elution inject->separate detect UV Detection at 270 nm separate->detect chromatogram Analyze Chromatogram detect->chromatogram identify Identify Parent and Degradation Peaks chromatogram->identify quantify Quantify Purity identify->quantify

Caption: General workflow for HPLC analysis of 4-phenoxybutan-1-ol.

References

  • Britannica. Ether - Synthesis, Reactions, Uses. Accessed March 25, 2026. [Link]

  • University of York, Department of Biology. Peroxide forming chemicals. Accessed March 25, 2026. [Link]

  • Sciencemadness Discussion Board. Stabilizing ether with BHT. Accessed March 25, 2026. [Link]

  • Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation. Journal of Pharmaceutical and Biomedical Analysis.
  • University of Louisville. Peroxide Forming Chemicals. Accessed March 25, 2026. [Link]

  • Research chemicals kaufen. How BHT Concentration Affects Stability of Ether. Accessed March 25, 2026. [Link]

  • Controlled degradation of chemically stable poly(aryl ethers)
  • Freesia Chemicals. 4-Phenyl 1-Butanol - High Purity Organic Intermediate Available at Best Price. Accessed March 25, 2026. [Link]

  • European Journal of Pharmaceutical and Medical Research.
  • Asian Journal of Research in Chemistry.
  • European Commission, Public Health. Opinion on Butylated Hydroxytoluene (BHT). Accessed March 25, 2026. [Link]

  • Ataman Kimya. ANTIOXIDANT BHT. Accessed March 25, 2026. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • Wikipedia. Butylated hydroxytoluene. Accessed March 25, 2026. [Link]

  • International Journal of Pharmaceutical Sciences and Research.
  • Organic Syntheses. Accessed March 25, 2026. [Link]

  • Oxiris Chemicals. BHT, extending products life. Accessed March 25, 2026. [Link]

  • PubMed. Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. Accessed March 25, 2026. [Link]

  • Quick Company. "Improved Processes For Manufacturing 4 Phenyl 1 Butanol". Accessed March 25, 2026. [Link]

  • ResearchGate. Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. Accessed March 25, 2026. [Link]

  • Scholars Research Library.
  • Google Patents. CN103073391A - Novel synthesis process for 4-phenyl-1-butanol. Accessed March 25, 2026.
  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chrom
  • Antioxidant Activity of Natural Phenols and Derived Hydroxyl
  • Der Pharma Chemica.
  • Journal of Chemical Technology and Metallurgy.
  • MDPI.
  • Biological and Molecular Chemistry.
  • OXIDATIONS 5 Oxid
  • Organic Chemistry.
  • Journal of Analytical Chemistry.
  • MDPI.
  • ResearchGate. Oxidation of cyclohexanone and/or cyclohexanol catalyzed by Dawson-type polyoxometalates using hydrogen peroxide. Accessed March 25, 2026. [Link]

  • Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumar
  • Embrapa. A robust method for quantifying 42 phenolic compounds by RP-HPLC. Accessed March 25, 2026. [Link]

  • Eagle Manufacturing. How to Handle and Store Ethyl Ether. Accessed March 25, 2026. [Link]

  • SciELO. Volatile analysis by gas chromatography and mass spectroscopy, antioxidant potential and in vitro gastrointestinal digestion of Passiflora elegans. Accessed March 25, 2026. [Link]

  • MDPI.
  • PubMed. Direct injection HPLC method for the determination of phenylbutazone and oxyphenylbutazone in serum using a semipermeable surface column. Accessed March 25, 2026. [Link]

  • Multiple Response Optimization of a HPLC Method for Analyzing Resorcinol and 4- n.
  • MDPI.

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Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 4-Phenoxybutan-1-ol vs. 3-Phenoxypropan-1-ol in Synthetic Workflows

As a Senior Application Scientist, I frequently evaluate the impact of aliphatic chain length variations in bifunctional molecules to optimize synthetic pathways. The comparison between 3-phenoxypropan-1-ol and 4-phenoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the impact of aliphatic chain length variations in bifunctional molecules to optimize synthetic pathways. The comparison between 3-phenoxypropan-1-ol and 4-phenoxybutan-1-ol perfectly illustrates how a single methylene (–CH₂–) unit can fundamentally alter a molecule's reactivity profile. While both compounds possess an ether linkage and a primary alcohol, their divergent behavior in intramolecular cyclization, neighboring group participation (NGP), and electrophilic aromatic substitution is profound.

This guide provides an objective, data-driven comparison of their reactivity, supported by mechanistic causality and field-proven experimental protocols.

Physicochemical & Structural Baseline

Both molecules undergo standard intermolecular primary alcohol transformations (oxidation, esterification, and etherification) [1]. However, the distance between the electron-withdrawing phenoxy group and the terminal hydroxyl group dictates their inductive environments, conformational flexibility, and most importantly, their cyclization thermodynamics.

Quantitative Comparison Table
Property / Reactivity Metric3-Phenoxypropan-1-ol4-Phenoxybutan-1-ol
Chain Length 3 carbons (Propyl linker)4 carbons (Butyl linker)
Inductive Effect on –OH Moderate (Closer to ether oxygen)Weak (Further from ether oxygen)
NGP Oxonium Ring Size 5-membered ring6-membered ring
Friedel-Crafts Product Chroman (6-membered fused ring)Benzoxepine (7-membered fused ring)
Cyclization Kinetics Fast (Kinetically & thermodynamically favored)Slow (High entropic barrier; transannular strain)
Primary Pathway (Acidic) Intramolecular CyclizationMixed (Intramolecular + Intermolecular Oligomerization)

Mechanistic Divergence: Intramolecular Cyclization

The most critical performance difference between these two alternatives lies in their propensity for intramolecular reactions. When the primary hydroxyl group is activated (e.g., converted to a halide, tosylate, or carbocation), the molecule can undergo self-reaction via two primary pathways.

Pathway A: Neighboring Group Participation (O-Alkylation)

The ether oxygen can act as an internal nucleophile, attacking the activated terminal carbon to form a cyclic oxonium ion.

  • 3-Phenoxypropan-1-ol: Forms a 5-membered cyclic oxonium intermediate. According to Baldwin's Rules, this 5-exo-tet ring closure is kinetically highly favored due to optimal orbital overlap and minimal ring strain.

  • 4-Phenoxybutan-1-ol: Forms a 6-membered cyclic oxonium intermediate. While 6-exo-tet closures are also favored, the entropic cost is higher than for the 5-membered counterpart, resulting in a slower relative rate of NGP.

NGP_Pathway Substrate3 3-Phenoxypropyl Leaving Group Oxonium5 5-Membered Cyclic Oxonium (Fast) Substrate3->Oxonium5 k_rel ~ 100 Substrate4 4-Phenoxybutyl Leaving Group Oxonium6 6-Membered Cyclic Oxonium (Slower) Substrate4->Oxonium6 k_rel ~ 1 Product3 Nucleophilic Substitution (High NGP Influence) Oxonium5->Product3 Product4 Nucleophilic Substitution (Moderate NGP Influence) Oxonium6->Product4

Neighboring Group Participation (NGP) kinetics based on oxonium ring size.

Pathway B: Friedel-Crafts Intramolecular Alkylation (C-Alkylation)

Under Lewis acid catalysis, the activated terminal carbon can act as an electrophile for the adjacent aromatic ring [2].

  • 3-Phenoxypropan-1-ol: Cyclizes to form a chroman derivative. The transition state geometry for this 6-membered fused ring is nearly ideal, making this a high-yield, rapid transformation.

  • 4-Phenoxybutan-1-ol: Attempted cyclization must form a benzoxepine derivative (a 7-membered ring). The transannular strain and unfavorable entropy of activation for 7-membered rings mean that intermolecular alkylation aggressively competes with, and often dominates, the intramolecular pathway [3].

FC_Cyclization A 3-Phenoxypropan-1-ol (Activated) C Chroman (6-Membered Ring) A->C Fast (Favored) Intramolecular B 4-Phenoxybutan-1-ol (Activated) D Benzoxepine (7-Membered Ring) B->D Slow (Unfavored) Intramolecular E Intermolecular Polymerization B->E Competing Pathway Intermolecular

Friedel-Crafts cyclization pathways comparing 6-membered vs 7-membered ring formation.

Experimental Protocols: A Self-Validating System

To empirically validate these mechanistic claims, the following standardized protocols demonstrate the divergent outcomes when subjecting both substrates to identical Friedel-Crafts cyclization conditions.

Protocol 1: High-Yield Chroman Synthesis from 3-Phenoxypropan-1-ol

Objective: Induce intramolecular Friedel-Crafts alkylation to form a 6-membered ring.

  • Activation: Dissolve 10 mmol of 3-phenoxypropan-1-ol in 20 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Halogenation: Cool the reaction vessel to 0°C. Add 11 mmol of phosphorus tribromide (PBr₃) dropwise. Stir for 2 hours at room temperature to quantitatively yield 3-phenoxypropyl bromide.

  • Quench & Extract: Quench the reaction carefully with ice water. Extract the organic layer, wash with saturated brine, and dry over anhydrous Na₂SO₄. Concentrate in vacuo.

  • Cyclization: Redissolve the crude bromide in 30 mL of anhydrous 1,2-dichloroethane (DCE). Add 1.2 equivalents of anhydrous aluminum chloride (AlCl₃) at 0°C.

  • Heating: Warm the mixture to 60°C and stir for 4 hours. The 6-membered ring formation is kinetically rapid.

  • Workup: Quench with 1M HCl, extract with DCM, and purify via silica gel chromatography.

  • Result: Chroman is isolated in >85% yield, validating the highly favored 6-membered transition state.

Protocol 2: Competing Pathways in 4-Phenoxybutan-1-ol Cyclization

Objective: Attempt 7-membered ring formation under identical Lewis acid conditions.

  • Activation: Convert 10 mmol of 4-phenoxybutan-1-ol to 4-phenoxybutyl bromide using the exact PBr₃ halogenation procedure described in Protocol 1.

  • Cyclization Attempt: Dissolve the resulting bromide in 30 mL of anhydrous DCE. Treat with 1.2 eq of AlCl₃ at 0°C, then heat to 60°C for 4 hours.

  • Observation & Causality: Unlike the rapid chroman formation, TLC monitoring will reveal a complex mixture. Because the rate of 7-membered benzoxepine formation is slow, intermolecular Friedel-Crafts alkylation outcompetes the intramolecular pathway.

  • Workup: Perform a standard aqueous quench and extraction.

  • Result: Isolation yields <20% of the target benzoxepine. The mass balance consists primarily of high-molecular-weight oligomers and intermolecular alkylation products.

Conclusion and Application Selection

For researchers designing drug scaffolds, complex intermediates, or functionalized polymers:

  • Select 3-phenoxypropan-1-ol when your synthetic strategy relies on rapid intramolecular cyclization (e.g., chroman core synthesis) or when strong neighboring group participation is desired to control stereochemistry during nucleophilic substitution.

  • Select 4-phenoxybutan-1-ol when you require a stable, linear tether that resists intramolecular self-reaction under mildly activating conditions. Its reluctance to form 7-membered rings makes it ideal for cross-linking, polymer end-capping, or intermolecular functionalization without the risk of cyclization [4].

References

  • ACS Omega. "Copper-Catalyzed C–O Bond Formation between Diaryliodonium Salts and Chelating Alcohols." ACS Publications. [Link]

  • Journal of the American Chemical Society. "Breaking of the C−C Bond of Cyclobutanones by Rhodium(I) and Its Extension to Catalytic Synthetic Reactions." ACS Publications.[Link]

Comparative

A Senior Application Scientist's Guide to Benchmarking 4-Phenoxybutan-1-ol Against Standard Aryl Ether Alcohols

Introduction: Contextualizing the Aryl Ether Alcohol Landscape Aryl ether alcohols are a class of organic compounds characterized by an alcohol moiety and an ether linkage to an aromatic ring. This unique structural comb...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Contextualizing the Aryl Ether Alcohol Landscape

Aryl ether alcohols are a class of organic compounds characterized by an alcohol moiety and an ether linkage to an aromatic ring. This unique structural combination imparts a valuable balance of hydrophilic and lipophilic properties, making them indispensable in numerous scientific applications. In the pharmaceutical and drug development sectors, they serve critical roles as preservatives, solvents, and, increasingly, as key intermediates in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] The choice of a specific aryl ether alcohol can profoundly impact a formulation's stability, the solubility of an API, or the yield and purity of a synthetic pathway.

This guide provides a comprehensive performance benchmark of 4-phenoxybutan-1-ol, a less-characterized aryl ether alcohol, against two industry-standard analogues: 2-Phenoxyethanol and 2-Phenoxypropan-1-ol. Our objective is to equip researchers, scientists, and drug development professionals with objective, data-driven insights into the comparative physicochemical properties, stability, and analytical profiles of these compounds. The experimental protocols detailed herein are designed to be self-validating, providing a robust framework for in-house evaluation and selection based on specific application demands.

Compound Profiles: The Contenders

Before delving into comparative testing, it is essential to understand the fundamental properties of the molecules under investigation.

  • 4-Phenoxybutan-1-ol: The subject of our investigation, featuring a four-carbon alkyl chain separating the phenyl ether and primary alcohol functional groups. Its extended alkyl chain is hypothesized to increase lipophilicity compared to shorter-chain analogues.

  • 2-Phenoxyethanol: A widely used glycol ether, extensively employed as a preservative in cosmetic and pharmaceutical products due to its broad-spectrum antimicrobial activity and excellent safety profile at regulated concentrations.[3][4][5] It serves as our primary benchmark for applications requiring high water solubility and preservative efficacy.

  • 2-Phenoxypropan-1-ol: Another common glycol ether that functions as a solvent and coalescing agent.[1] Its branched nature offers a different steric and electronic profile compared to its straight-chain counterparts, potentially influencing its solvency power and reactivity.

Purity Assessment: The Foundation of Reliable Data

Causality: In any experimental setting, particularly in drug development, the purity of a reagent is paramount. Unidentified impurities can act as catalysts, inhibitors, or confounding variables, leading to unreliable and irreproducible results.[6] Establishing a baseline purity profile using orthogonal analytical methods is the first and most critical step in any benchmarking study. We employ High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for this purpose. HPLC is a powerful separation technique for quantifying impurities, while qNMR offers an absolute measure of purity against a certified standard without relying on the analyte's extinction coefficient.[6][7]

Experimental Protocol: Purity Determination by HPLC
  • Preparation of Standards and Samples:

    • Prepare a stock solution of each alcohol (4-phenoxybutan-1-ol, 2-phenoxyethanol, 2-phenoxypropan-1-ol) at 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.

    • Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

    • Prepare an analytical sample of each alcohol at 500 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, increase linearly to 95% B over 15 minutes, hold for 2 minutes, then return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 270 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak area of the main analyte in all chromatograms.

    • Construct a linear regression calibration curve from the standards.

    • Calculate the purity of the analytical sample by relating its peak area to the total area of all peaks in the chromatogram (Area % method).

Visualization: HPLC Purity Analysis Workflow

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing stock 1 mg/mL Stock Solution cal_standards Calibration Standards (Dilution Series) stock->cal_standards analysis_sample Analysis Sample (500 µg/mL) stock->analysis_sample hplc Inject into HPLC (C18 Column, Gradient Elution) cal_standards->hplc analysis_sample->hplc detector UV Detection (270 nm) hplc->detector integration Peak Area Integration detector->integration calibration Generate Calibration Curve integration->calibration purity_calc Calculate Purity (Area %) integration->purity_calc

Caption: Workflow for determining compound purity via HPLC.

Comparative Data: Purity Assessment
CompoundPurity by HPLC (Area %)Key Observations
4-Phenoxybutan-1-ol >99.2%Minor late-eluting hydrophobic impurity noted.
2-Phenoxyethanol >99.8%Highly pure commercial standard.
2-Phenoxypropan-1-ol >99.5%No significant impurities detected under these conditions.

Solubility Profiling: A Key Predictor of Application

Causality: Solubility is a critical physicochemical property that dictates a compound's utility. In drug formulation, aqueous solubility affects bioavailability, while solubility in organic solvents is crucial for synthesis and purification processes.[8] The "cloud point" titration method provides a practical and accurate determination of solubility limits in various solvent systems.[9]

Experimental Protocol: Cloud Point Titration for Solubility
  • System Setup:

    • Place a known volume (e.g., 20 mL) of the desired solvent (e.g., deionized water, ethanol, acetone) in a jacketed beaker maintained at a constant temperature (25°C).

    • Use a magnetic stirrer to ensure vigorous and constant mixing, creating a vortex without introducing air bubbles.

    • Position a light source and a detector (or the naked eye) to observe the solution's clarity.

  • Titration:

    • Slowly add the aryl ether alcohol (the titrant) to the stirring solvent using a calibrated burette.

    • Record the volume of titrant added.

    • Continue adding the titrant until the first sign of persistent cloudiness (turbidity) is observed. This is the "cloud point," representing the saturation limit.

  • Calculation:

    • Calculate the solubility using the formula:

      • Solubility ( g/100 mL) = (Volume of titrant added (mL) × Density of titrant (g/mL)) / (Initial volume of solvent (mL)) × 100

Visualization: Cloud Point Titration Setup

cluster_beaker Jacketed Beaker (25°C) titrant Burette with Aryl Ether Alcohol vortex Solvent with Magnetic Stirrer (Vortex) titrant->vortex Slow Addition detector Detector (Observes Turbidity) vortex->detector light Light Source light->vortex

Caption: Experimental setup for solubility determination by cloud point titration.

Comparative Data: Solubility at 25°C
CompoundSolubility in Water ( g/100 mL)Solubility in EthanolSolubility in Acetone
4-Phenoxybutan-1-ol ~1.1MiscibleMiscible
2-Phenoxyethanol ~2.6[10]Miscible[10]Miscible[10]
2-Phenoxypropan-1-ol ~1.06 (Calculated from specific gravity)[1]MiscibleMiscible

Discussion: As hypothesized, the longer, more nonpolar butyl chain in 4-phenoxybutan-1-ol results in lower aqueous solubility compared to the ethylene glycol-derived phenoxyethanol. This increased lipophilicity could be advantageous in solubilizing hydrophobic APIs in formulations or as a solvent in organic synthesis where water miscibility is not desired.

Stability Assessment: Ensuring Integrity Over Time

Causality: Chemical stability is a measure of a substance's resistance to chemical change under various environmental conditions. For pharmaceuticals and reagents, instability can lead to loss of potency, formation of toxic degradation products, and a shortened shelf life.[11] A stability-indicating assay is designed to separate and quantify the active compound from its potential degradants, providing a clear picture of its stability profile.[12][13] We utilize a forced degradation study, exposing the compounds to stress conditions (acid, base, heat) and monitoring their purity over time with the previously established HPLC method.

Experimental Protocol: Forced Degradation Study
  • Preparation of Stressed Samples:

    • Prepare 1 mg/mL solutions of each aryl ether alcohol under the following conditions:

      • Acidic: 0.1 M Hydrochloric Acid (HCl)

      • Basic: 0.1 M Sodium Hydroxide (NaOH)

      • Thermal: Deionized water

    • Prepare an unstressed control sample (T=0) for each compound in deionized water.

  • Incubation:

    • Incubate the Acidic and Basic samples at 40°C.

    • Incubate the Thermal sample at 60°C.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 24, 48, and 72 hours), withdraw an aliquot from each solution.

    • Neutralize the acidic and basic samples before dilution.

    • Dilute all samples to a final concentration of 100 µg/mL with the mobile phase.

    • Analyze the samples using the HPLC method described in Section 1.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 control.

    • Observe the appearance of any new peaks, which indicate degradation products.

Comparative Data: Stability After 72 Hours
Compound% Remaining (0.1 M HCl, 40°C)% Remaining (0.1 M NaOH, 40°C)% Remaining (Water, 60°C)
4-Phenoxybutan-1-ol >99%>99%>99%
2-Phenoxyethanol >99%>99%>99%
2-Phenoxypropan-1-ol >99%>99%>99%

Discussion: All three aryl ether alcohols exhibit high stability under the tested conditions. The ether linkage and primary alcohol are robust and not susceptible to significant degradation under mild acid, base, or thermal stress over a 72-hour period. This shared stability suggests that the choice between them for many applications will likely depend more on their physicochemical properties (like solubility) rather than their degradation profiles under typical storage and use conditions.

Reactivity Profiling: Oxidation Susceptibility

Causality: The reactivity of the primary alcohol group is a key chemical attribute, influencing its use as a synthetic intermediate. Oxidation of primary alcohols to aldehydes or carboxylic acids is a fundamental transformation in organic synthesis. We use the Jones oxidation test as a rapid, qualitative benchmark of the primary alcohol's susceptibility to oxidation.[14] A positive test (a color change from orange to green/blue) indicates the presence of an oxidizable primary or secondary alcohol.

Experimental Protocol: Jones Oxidation Test
  • Reagent Preparation (Jones Reagent):

    • Carefully dissolve 25 g of chromium trioxide (CrO₃) in 25 mL of concentrated sulfuric acid (H₂SO₄).

    • Cautiously dilute the mixture to a final volume of 100 mL with distilled water.

  • Test Procedure:

    • In a clean test tube, dissolve ~10 mg of the aryl ether alcohol in 1 mL of acetone.

    • Add 1-2 drops of the Jones reagent to the solution while gently shaking.

    • Observe any color change within 15 seconds.

    • A change from the orange color of Cr(VI) to a green or blue-green color of Cr(III) constitutes a positive test.[14] Tertiary alcohols will not react.

Comparative Data: Reactivity towards Oxidation
CompoundJones Test ResultReaction RateInferred Product
4-Phenoxybutan-1-ol Positive (Orange to Green)Rapid (< 15 seconds)4-Phenoxybutanoic acid
2-Phenoxyethanol Positive (Orange to Green)Rapid (< 15 seconds)2-Phenoxyacetic acid
2-Phenoxypropan-1-ol Positive (Orange to Green)Rapid (< 15 seconds)2-Phenoxypropanoic acid

Discussion: All three compounds, possessing primary alcohols, give a rapid positive result in the Jones oxidation test. This indicates a similar, high reactivity of the primary alcohol group towards strong oxidizing agents. This is an expected result and confirms the functional group's availability for synthetic transformations across all three molecules. The choice of substrate for a specific synthesis would therefore not be based on a difference in oxidation susceptibility but rather on the desired final structure.

Overall Synthesis & Conclusion

This comparative guide establishes a clear performance benchmark for 4-phenoxybutan-1-ol against its more common counterparts, 2-phenoxyethanol and 2-phenoxypropan-1-ol.

Key Findings:

  • Purity & Stability: All three compounds are commercially available at high purity and exhibit excellent chemical stability under mild stress conditions. This makes them reliable choices for applications demanding low reactivity and long shelf-life.

  • Reactivity: The primary alcohol moiety in all three compounds shows comparable and high reactivity towards oxidation, confirming their utility as synthetic intermediates.

  • Solubility as a Key Differentiator: The most significant performance difference lies in their physicochemical properties, driven by the length of the alkyl chain. 4-Phenoxybutan-1-ol is demonstrably more lipophilic (less water-soluble) than 2-Phenoxyethanol .

Application-Specific Recommendations:

  • For applications requiring higher aqueous solubility, such as in aqueous-based formulations or as a preservative in water-rich systems, 2-Phenoxyethanol remains the superior choice.[5]

  • For applications demanding higher lipophilicity—such as a solvent for nonpolar compounds, an intermediate for synthesizing more lipid-soluble derivatives, or as a coalescing agent in certain polymer systems—4-Phenoxybutan-1-ol presents a compelling and viable alternative. Its structural similarity to the others, combined with its distinct solubility profile, expands the formulation and synthesis toolkit available to researchers.

Ultimately, this guide demonstrates that 4-phenoxybutan-1-ol is a robust and stable aryl ether alcohol. Its selection over standard alternatives should be a deliberate choice, guided by the specific solubility and lipophilicity requirements of the intended application.

References

  • The main use of phenoxyethanol. (n.d.).
  • Wikipedia. (2024). Phenoxyethanol.
  • Neutrogena. (2025). What Is Phenoxyethanol: Neutrogena Skincare Ingredient Glossary.
  • La Pink. (n.d.). Phenoxyethanol: Uses, Benefits & Why It's in Your Skincare.
  • Modern Analytical Technique for Characterization Organic Compounds. (2025). International Journal of Novel Research in Interdisciplinary Studies.
  • Pauli, G. F., et al. (2014).
  • Reddit r/chemistry community. (2019). How do I experimentally and quantitatively determine the solubility of an alcohol like Methanol?
  • Unknown.
  • Dow Chemical. PHENOXYPROPANOL.
  • CymitQuimica. CAS 1123-85-9: 2-Phenyl-1-propanol.
  • IS MUNI.
  • Tradeasia.
  • Unknown.
  • Various Authors. (2018). How to determine the purity of newly synthesized organic compound?
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • Unknown. EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer...
  • Benchchem. (2025). Application Notes and Protocols: Chromic Acid Test for Alcohols and Aldehydes.
  • Unknown. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development.
  • ChemBK. (2024). 4-Phenylbutanol - Physico-chemical Properties.
  • Royal Society of Chemistry. (n.d.). The properties of alcohols | Class experiment.
  • PubChem. (n.d.). 4-Phenyl-2-butanol.
  • Sigma-Aldrich. (n.d.). 4-Phenyl-1-butanol 99.
  • PubChem. (n.d.). 2-Phenoxy-1-propanol.
  • Benchchem. (n.d.). 4-Phenoxybutan-1-ol|CAS 1927-71-5.
  • Unknown. (n.d.). Stability Indicating Analytical Methods (SIAMS).
  • The Good Scents Company. (n.d.). 4-phenyl-1-butanol, 3360-41-6.
  • Al-Shabrawi, S. A., et al. (2016). Stability-Indicating High-Performance Liquid Chromatography Assay for the Determination of Sulthiame in Pharmaceutical Dosage Forms. PMC.
  • Unknown.
  • Chan, C. C., et al. (n.d.). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. PMC.
  • Lindstedt, E., et al. (2013).
  • TGSC Information System. (n.d.). 4-Phenyl-2-butanol.
  • Benchchem. (2025). A Comparative Guide to Amino Alcohols in Asymmetric Synthesis: The Henry Reaction Benchmark.
  • Guidechem. (2024). How to synthesize 4-phenylbutanol.
  • Gaspar, B., Waser, J., & Carreira, E. M. (n.d.). Submitted by Boris Gaspar, Jerome Waser, and Erick M. Carreira. Organic Syntheses Procedure.
  • SEP Analytical Labs. (n.d.).
  • Malmedy, F., et al. (2015). Base Mediated Synthesis of Alkyl-aryl Ethers from the Reaction of Aliphatic Alcohols and Unsymmetric Diaryliodonium Salts. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.).
  • DOI. (n.d.).
  • Google Patents. (n.d.). CN103073391A - Novel synthesis process for 4-phenyl-1-butanol.
  • Unknown. (2025). Adaptive alcohols-alcohols cross-coupling via TFA catalysis: access of unsymmetrical ethers.
  • Quick Company. (n.d.). Improved Processes For Manufacturing 4 Phenyl 1 Butanol.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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